Chdi-180R, also known as 11C-CHDI-180R, is a novel radioligand developed primarily for imaging mutant huntingtin aggregates in the context of Huntington's disease. This compound is notable for its high affinity and specificity for these aggregates, making it a valuable tool in both research and potential clinical applications. The molecular formula for Chdi-180R is C19H16N4O4, with a molecular weight of 364.36 g/mol. It is classified as a positron emission tomography (PET) imaging agent, specifically targeting the pathological forms of huntingtin protein associated with neurodegenerative disorders.
Chdi-180R was synthesized as part of ongoing research into Huntington's disease, a genetic disorder characterized by the progressive degeneration of neurons. The compound is categorized under small molecule ligands and is designed to bind selectively to mutant huntingtin aggregates. Its development stems from extensive structure-activity relationship studies that aimed to optimize binding properties and minimize off-target effects .
The synthesis of Chdi-180R involves several key steps utilizing automated radiochemistry modules. The precursor for Chdi-180R is mixed with dimethylsulfoxide and cesium carbonate, followed by the introduction of methyl iodide (11C-CH3I). The reaction is conducted at approximately 60°C for one minute. After this initial reaction, the mixture undergoes high-performance liquid chromatography (HPLC) purification to isolate the radiolabeled product .
The molecular structure of Chdi-180R features a complex arrangement that enables its specific binding to mutant huntingtin aggregates. The structural data indicate the presence of multiple functional groups that facilitate interactions with the target proteins.
Chdi-180R participates in various chemical interactions primarily through its binding to mutant huntingtin aggregates. The compound's design minimizes off-target binding while maximizing specificity for pathological forms of the protein.
The mechanism of action for Chdi-180R involves its selective binding to mutant huntingtin aggregates, which are implicated in the pathophysiology of Huntington's disease. By targeting these aggregates, Chdi-180R aids in visualizing disease progression and evaluating therapeutic responses.
Chdi-180R exhibits several notable physical and chemical properties that enhance its utility as a PET imaging agent.
Chdi-180R has significant scientific applications, particularly in neuroimaging and research related to Huntington's disease.
Huntington’s disease is a dominantly inherited neurodegenerative disorder caused by a CAG trinucleotide expansion in the huntingtin (HTT) gene, leading to the production of mutant huntingtin protein (mHTT) with an expanded polyglutamine (polyQ) tract [1] [2]. This genetic aberration results in the formation of neurotoxic mHTT aggregates that progressively accumulate in cortical and subcortical brain regions, particularly the striatum and hippocampus [1] [3]. The accumulation of misfolded mHTT protein disrupts vital cellular processes through multiple mechanisms, including impaired proteostasis, mitochondrial dysfunction, and aberrant neuronal signaling. These pathological protein aggregates exhibit prion-like properties, propagating between neurons and triggering widespread neurotoxicity that manifests as the characteristic motor, cognitive, and psychiatric symptoms of HD [2]. Post-mortem neuropathological analyses have consistently demonstrated a strong correlation between the regional density of mHTT aggregates and the degree of neuronal loss, confirming their central role in HD pathogenesis [1].
The development of effective disease-modifying therapies for HD, particularly those targeting mHTT expression, necessitates precise quantification of mHTT aggregates in the living brain [2] [4]. Traditional methods for assessing mHTT burden have relied on invasive approaches, including cerebrospinal fluid (CSF) analysis or post-mortem tissue examination. While CSF analysis provides valuable insights, it only indirectly reflects cerebral mHTT dynamics and shows limited regional specificity [3]. Animal studies reveal that therapeutic agents lowering mHTT in the striatum produce measurable functional restoration, highlighting the critical need for non-invasive quantification methods that can track regional target engagement throughout the brain [2]. Furthermore, longitudinal monitoring of mHTT accumulation is essential for understanding disease progression patterns and evaluating therapeutic efficacy across different disease stages [4]. The scientific community has therefore prioritized the development of reliable in vivo imaging tools capable of quantifying mHTT aggregates with high spatial resolution and specificity.
Positron emission tomography (PET) radioligands represent a revolutionary approach for quantifying pathological proteins in neurodegenerative disorders [1] [4]. These radioactive biochemical compounds bind specifically to molecular targets and enable non-invasive visualization and quantification using PET imaging. The development of mHTT-specific PET radioligands addresses a critical unmet need in HD research and clinical management. Unlike CSF biomarkers that reflect global mHTT levels, PET radioligands provide three-dimensional mapping of mHTT aggregates throughout the brain with regional specificity [4]. This capability is particularly valuable for assessing target engagement in therapeutic trials, as different brain regions accumulate mHTT aggregates at varying rates during HD progression. Additionally, PET imaging permits repeated measurements in the same subject, enabling longitudinal assessment of mHTT dynamics in response to therapeutic interventions [1] [2]. The emergence of PET ligands specific for misfolded proteins in other neurodegenerative conditions, such as Pittsburgh compound B for amyloid-β in Alzheimer's disease, has demonstrated the transformative potential of this molecular imaging approach for accelerating therapeutic development [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: